molecular formula C19H25BN4O4 B7796817 硼替佐米 CAS No. 1610526-91-4

硼替佐米

货号 B7796817
CAS 编号: 1610526-91-4
分子量: 384.2 g/mol
InChI 键: GXJABQQUPOEUTA-RDJZCZTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bortezomib, sold under the brand name Velcade among others, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma . It is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

The synthesis of Bortezomib involves several steps, including the use of intermediate compounds and various solvents . The process involves reactions such as concentration, extraction, drying, and recrystallization .


Molecular Structure Analysis

Bortezomib has a molecular formula of C19H25BN4O4 and a molar mass of 384.24 g·mol−1 . It has a complex structure that includes a boron atom, which is proposed to bind the catalytic site of the 26S proteasome with high affinity and specificity .


Chemical Reactions Analysis

Bortezomib has been found to interact with various chemical probes, enhancing their luminescence and improving the detection of superoxide . It also undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .


Physical And Chemical Properties Analysis

Bortezomib is available in the form of a powder for solution and solution . It has been found to have differences in assay of active agent and impurity profile when compared with other commercially available Bortezomib products .

科学研究应用

  1. 基因表达和骨髓瘤的临床结果:硼替佐米因其改变多发性骨髓瘤中基因表达的作用而被研究。它帮助为接受这种药物治疗的患者建立了反应和生存的预测分类器,显示出与临床结果的显着关联 (Mulligan 等人,2006).

  2. 肾脏疾病治疗:硼替佐米已成为癌症治疗中一个有希望的药物靶点,并被批准用于难治性多发性骨髓瘤。它在肾脏疾病中的应用,如抗体介导的肾排斥和 AL 淀粉样变性,一直被研究,人们对它在狼疮、IgA 肾病、特发性肾病综合征和肾纤维化中的应用越来越感兴趣 (Coppo,2014).

  3. 机制和治疗用途:硼替佐米的机制包括上调促凋亡蛋白、抑制 NFκB、抑制抗凋亡蛋白和诱导内质网应激。它已在改善血液系统恶性肿瘤的预后方面取得成功,其副作用导致人们寻找下一代蛋白酶体抑制剂 (Mujtaba & Dou,2011).

  4. 靶向多发性骨髓瘤中的组蛋白脱乙酰酶:硼替佐米靶向组蛋白脱乙酰酶 (HDAC),下调其表达并诱导互惠的组蛋白超乙酰化。这一发现为硼替佐米在 MM 治疗中的应用提供了新的分子基础 (Kikuchi 等人,2010).

  5. 对人神经母细胞瘤细胞生长和血管生成的影响:硼替佐米抑制了神经母细胞瘤细胞的增殖、集落形成并诱导其凋亡。它还减少了血管生成并延长了神经母细胞瘤小鼠模型的存活期,为儿科神经母细胞瘤的临床研究提供了依据 (Brignole 等人,2006).

  6. 多发性骨髓瘤的治疗:作为临床试验中第一个蛋白酶体抑制剂,硼替佐米在治疗多发性骨髓瘤 (MM) 中至关重要,显示出克服传统化疗耐药性的希望 (Cavo,2006).

  7. 间皮瘤的体内活性:硼替佐米通过抑制 NF-κB、诱导细胞周期阻滞、凋亡和肿瘤生长抑制,显示出治疗间皮瘤的有效性 (Sartore-Bianchi 等人,2007).

  8. 癌症治疗中的临床前评估:硼替佐米单独或与其他疗法联合使用,在各种癌症类型中表现出抗增殖、促凋亡、抗血管生成和抗肿瘤活性 (Boccadoro、Morgan 和 Cavenagh,2005).

  9. 复发难治性骨髓瘤的 2 期研究:一项 2 期试验显示了硼替佐米对复发骨髓瘤患者的有效性,这些患者对其他疗法耐药,标志着它是一种新类别的抗癌药物 (Richardson 等人,2003).

  1. 多发性骨髓瘤细胞中 NF-κB 激活的诱导:令人惊讶的是,硼替佐米通过经典途径诱导 MM 细胞中 NF-κB 激活,表明其细胞毒性不能完全归因于对经典 NF-κB 活性的抑制 (Hideshima 等人,2009).

  2. 慢性淋巴细胞白血病细胞中凋亡中的作用:硼替佐米通过 NOXA 蛋白调节诱导慢性淋巴细胞白血病细胞凋亡,表明其在 CLL 治疗中的潜在效率,特别是与其他药物联合使用时 (Baou 等人,2010).

  3. 多发性骨髓瘤患者的血清 MicroRNA 表达:发现硼替佐米耐药与敏感的 MM 患者的血清 miRNA 表达模式不同,表明在个性化治疗中具有潜在作用 (Robak 等人,2020).

  4. 抗癌治疗:硼替佐米作为 VELCADE,破坏了细胞内的稳态机制,导致细胞死亡,并在包括骨髓瘤、非霍奇金淋巴瘤和实体瘤在内的多种癌症中显示出活性 (Richardson, Mitsiades, Hideshima, & Anderson, 2006).

  5. 血液和实体恶性肿瘤治疗:硼替佐米是临床试验中的第一个蛋白酶体抑制剂,显示出对血液和实体恶性肿瘤的有效性,在多发性骨髓瘤中具有显着的生存获益 (Ludwig, Khayat, Giaccone, & Facon, 2005).

  6. 骨髓瘤细胞系中的耐药机制:一项研究表明,骨髓瘤细胞中 PSMB5 基因的突变可能导致对硼替佐米的耐药性,表明该基因在其药物作用机制中的重要性 (Ri 等人,2010).

  7. 前列腺癌细胞效应:在前列腺癌细胞中,硼替佐米通过一种新机制诱导 p53 激活,表明其在治疗晚期前列腺癌中的治疗潜力 (Williams & McConkey, 2003).

  8. SLE 治疗:硼替佐米诱导活动性难治性系统性红斑狼疮 (SLE) 患者的浆细胞耗竭,表明其作为难治性 SLE 治疗选择的潜力 (Alexander 等人,2015).

  9. 在 S. pombe 中筛选:一项研究鉴定了影响裂变酵母 S.pombe 中硼替佐米毒性的基因,提供了对其在细胞内作用的见解 (Takeda, Mori, & Yanagida, 2011).

  10. 人细胞中的耐药机制:在人骨髓单核细胞中产生了对硼替佐米的高水平耐药性,揭示了一种涉及 PSMB5 蛋白突变和过表达的机制 (Oerlemans 等人,2008).

  11. 前列腺癌细胞中 p53 的激活:硼替佐米诱导前列腺癌细胞中 p53 稳定,表明在治疗前列腺癌中潜在的用途 (Williams & McConkey, 2003).

作用机制

Target of Action

Bortezomib, a dipeptide boronic acid derivative, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins . The ubiquitin-proteasome pathway is an essential molecular pathway that regulates intracellular concentrations of proteins and promotes protein degradation . This pathway is often dysregulated in pathological conditions, leading to aberrant pathway signaling and the formation of malignant cells .

Mode of Action

Bortezomib is a reversible inhibitor of the 26S proteasome . It specifically binds to the chymotrypsin-like site within the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple downstream signaling pathways in cells and in the bone marrow microenvironment, inducing apoptosis and inhibiting cell-cycle progression, angiogenesis, cell adhesion, and proliferation .

Biochemical Pathways

The inhibition of the 26S proteasome by Bortezomib affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . It is now known that bortezomib induces g2–m cell cycle arrest and apoptosis by causing bcl-2 phosphorylation and cleavage .

Pharmacokinetics

Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . After subcutaneous administration, peak plasma levels are 25-50 nM and this peak is sustained for 1-2 hrs. After intravenous injection, peak plasma levels are 500 nM but only for 5 minutes, after which the levels rapidly drop as the drug distributes to tissues .

Result of Action

The molecular and cellular effects of Bortezomib’s action include cell cycle arrest and apoptosis . Bortezomib has been shown to be cytotoxic to tumor cells, particularly cancer cells, which seem to be more sensitive than normal cells to the proapoptotic effects of proteasome inhibition . Bortezomib might exert toxic effects on neuroblastoma cells and regulate miRNA–mRNA interactions influencing vital cellular functions .

Action Environment

The efficacy of Bortezomib can be influenced by various environmental factors. For instance, the dysregulation of the ubiquitin-proteasome pathway in pathological conditions can affect the drug’s action . Furthermore, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Additionally, the drug’s efficacy can be influenced by the specific type of cancer being treated .

安全和危害

Bortezomib may cause a brain infection that can lead to disability or death . Other side effects include nausea, diarrhea, tiredness, low platelets, fever, numbness, low white blood cells, shortness of breath, rash, and abdominal pain . It is recommended to take safety precautions while giving this drug .

未来方向

Bortezomib has shown efficacy in the treatment of multiple myeloma and mantle cell lymphoma, and new studies suggest that it may potentially help recover from vincristine treatment in treating acute lymphoblastic leukemia . There is ongoing research into the development of genomic sequencing to identify new T-ALL subgroups and potential targeted therapeutic approaches which could improve patients’ outcomes .

生化分析

Biochemical Properties

Bortezomib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of Bortezomib is the proteolytically active b5-subunit of the proteasome . The nature of these interactions involves the inhibition of the 20S proteasome, which is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Cellular Effects

Bortezomib has profound effects on various types of cells and cellular processes. It influences cell function by causing G2-M cell cycle arrest and apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bortezomib involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bortezomib induces Bcl-2 phosphorylation and cleavage, which is associated with G2-M phase cell cycle arrest and the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of Bortezomib change over time in laboratory settings. Information on Bortezomib’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Bortezomib vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bortezomib is involved in the ubiquitin-proteasome pathway, interacting with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Bortezomib within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of Bortezomib and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040980
Record name Bortezomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BORTEZOMIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The ubiquitin-proteasome pathway is a homeostatic proteolytic pathway for intracellular protein degradation: proteins marked with a poly-ubiquitin chain are degraded to small peptides and free ubiquitin by the proteasome, which is a large multimeric protease. Aberrant proteasome-dependent proteolysis, as seen in some malignancies, can lead to uncontrolled cell division, leading to tumorigenesis, cancer growth, and spread. Bortezomib is a reversible inhibitor of the 26S proteasome, which is made up of a 20S core complexed with a 19S regulatory complex. Individual β-subunits allow specific catalytic action of the 20S core. In mammalian cells, bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit. A probing study showed bortezomib also binding to and inhibiting the β1-subunit, which mediates the caspase-like activity of the proteasome, and β1i-subunit, which is an altered subunit that is expressed to form immunoproteasomes in response to cell stress or inflammation. By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, bortezomib induces a cell cycle arrest during the G2-M phase. It is believed that multiple mechanisms, other than proteasome inhibition, may be involved in the anticancer activity of bortezomib. The anticancer activity of bortezomib was largely associated with suppression of the NF-κB signalling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins. This may be explained by bortezomib preventing uncontrolled degradation of IκB, which is an inhibitory protein of NF-κB. NOXA, which is a pro-apoptotic factor, induced by bortezomib selectively in cancer cells; thus, it is suggested to be another key mechanism of bortezomib., Bortezomib, a modified dipeptidyl boronic acid, is an antineoplastic agent. The drug reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The ubiquitin-proteasome pathway plays an essential role in regulating the intracellular concentration of specific proteins, thereby maintaining homeostasis within cells. Inhibition of the 26S proteasome by bortezomib prevents targeted proteolysis and causes disruption of normal homeostatic mechanisms, which can lead to cell death. In vitro studies indicate that bortezomib is cytotoxic to a variety of cancer cell types. Bortezomib has been shown to cause a delay in tumor growth in vivo in tumor models, including multiple myeloma., ... The mechanisms underlying /bortezomib/ cancer cell toxicity are complex. A growing body of evidence suggests proteasome inhibition-dependent regulation of the BCL-2 family is a critical requirement. In particular, the stabilization of BH3-only proteins BIK, NOXA and BIM, appear to be essential for effecting BAX- and BAK-dependent cell death. ..., Proteasome inhibition is a novel, targeted approach in cancer therapy. Both natural and synthetic proteasome inhibitors selectively penetrate cancer cells, disrupting the orderly destruction of key regulatory proteins involved in tumorigenesis and metastasis. Disrupting the orderly destruction of regulatory proteins causes an imbalance of these proteins within the cell, which interferes with the systematic activation of signaling pathways required to maintain tumor cell growth and survival; therefore, cellular replication is inhibited and apoptosis ensues. ..., Bortezomib (PS-341, Velcade) is a potent and selective inhibitor of the proteasome that is currently under investigation for the treatment of solid malignancies. /Investigators/ have shown previously that bortezomib has activity in pancreatic cancer models and that the drug induces endoplasmic reticulum (ER) stress but also suppresses the unfolded protein response (UPR). Because the UPR is an important cytoprotective mechanism, /investigators/ hypothesized that bortezomib would sensitize pancreatic cancer cells to ER stress-mediated apoptosis. Here, /the authors/ show that bortezomib promotes apoptosis triggered by classic ER stress inducers (tunicamycin and thapsigargin) via a c-Jun NH(2)-terminal kinase (JNK)-dependent mechanism. /They/ also show that cisplatin stimulates ER stress and interacts with bortezomib to increase ER dilation, intracellular Ca(2+) levels, and cell death. Importantly, combined therapy with bortezomib plus cisplatin induced JNK activation and apoptosis in orthotopic pancreatic tumors resulting in a reduction in tumor burden. Taken together, the data establish that bortezomib sensitizes pancreatic cancer cells to ER stress-induced apoptosis and show that bortezomib strongly enhances the anticancer activity of cisplatin.
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BORTEZOMIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Powder

CAS RN

179324-69-7
Record name Bortezomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bortezomib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bortezomib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bortezomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BORTEZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORTEZOMIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139-143
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bortezomib
Reactant of Route 2
Bortezomib
Reactant of Route 3
Bortezomib
Reactant of Route 4
Bortezomib
Reactant of Route 5
Bortezomib
Reactant of Route 6
Bortezomib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。